Methyl 4-((2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)carbamoyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, a carbamoyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)carbamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 4-hydroxybenzoate. This intermediate is then reacted with 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Methyl 4-((2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The hydroxyl and carbamoyl groups can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the methoxyphenyl group can engage in hydrophobic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: A simpler ester with similar functional groups but lacking the carbamoyl and methoxyphenyl groups.
4-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but lacks the ester and benzoate components.
2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl isocyanate: Shares the methoxyphenyl and carbamoyl groups but lacks the benzoate ester.
Uniqueness
Methyl 4-((2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)carbamoyl)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-20(24,12-14-4-10-17(25-2)11-5-14)13-21-18(22)15-6-8-16(9-7-15)19(23)26-3/h4-11,24H,12-13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNILWMVCVPUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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